1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core substituted with a sulfonyl-linked 5-chlorothiophene group and a 4-(pyridin-3-yl)thiazol-2-yl moiety. The 5-chlorothiophene contributes lipophilicity and electronic effects, influencing bioavailability and target binding. Structural characterization would require NMR, HRMS, and X-ray crystallography for full confirmation, though analogous compounds in the literature provide a basis for inferred properties .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S3/c18-14-5-6-15(27-14)28(24,25)22-8-2-4-13(22)16(23)21-17-20-12(10-26-17)11-3-1-7-19-9-11/h1,3,5-7,9-10,13H,2,4,8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBFECNBXJDFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
Target Compound :
- Pyrrolidine-2-carboxamide backbone.
- 5-Chlorothiophen-2-yl sulfonyl group.
- 4-(Pyridin-3-yl)thiazol-2-yl substituent.
- Analogous Compounds: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) :
- Benzamide core with morpholinomethyl and pyridinyl-thiazol groups.
- Lacks sulfonyl and pyrrolidine moieties.
- Pyrrolidine-3-carboxamide with a 4-fluorophenyl and thiadiazol group.
- Oxo group instead of sulfonyl; positional isomerism (C3 vs. C2 carboxamide).
- Hydroxypyrrolidine with benzyl-thiazol substituents.
- Hydroxy group increases hydrophilicity vs. sulfonyl’s electron-withdrawing nature.
- Cyclopropane-carboxamide core with benzodioxol and pyridinyl-thiazol groups.
- Rigid cyclopropane vs. flexible pyrrolidine.
Physicochemical Properties
*Predicted using fragment-based methods due to lack of experimental data.
Pharmacological Implications
- Target Compound : The sulfonyl group may enhance binding to serine/threonine kinases (e.g., p38 MAPK) by mimicking phosphate groups, while the pyridinyl-thiazol fragment aligns with kinase hinge-binding motifs .
- Compound 4d : Benzamide derivatives often exhibit antimicrobial or anticancer activity, but the absence of sulfonyl may reduce kinase affinity .
- Compound : Thiadiazol and oxo groups could favor protease inhibition (e.g., MMPs) rather than kinase targets .
- Patent Compound (Example 51) : Hydroxy group likely improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s sulfonyl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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